molecular formula C10H12ClNO2 B1280336 Tert-butyl 2-chloronicotinate CAS No. 232951-83-6

Tert-butyl 2-chloronicotinate

Cat. No.: B1280336
CAS No.: 232951-83-6
M. Wt: 213.66 g/mol
InChI Key: BKRYJISKTILWAE-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. The compound has the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-chloronicotinate plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It has been shown to interact with various enzymes, including metallo-exopeptidases, through a biomimetic activation mechanism . The compound acts as a directing group, facilitating the catalytic transformation of primary amides into esters under mild conditions. This interaction involves the chelation of zinc ions, which enhances the nucleophilicity of the coordinated alcohol and promotes the cleavage of amide bonds .

Cellular Effects

The effects of this compound on cellular processes have been studied in various cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in human colon cells, leading to changes in the levels of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, the compound has been shown to affect the viability and apoptosis of cells, highlighting its potential impact on cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s directing group facilitates the chelation of zinc ions, which in turn activates the nucleophilic alcohol for amide cleavage . This process involves the formation of a trans-conformer suitable for zinc chelation, enabling the efficient transformation of amides into esters. The molecular mechanism also includes hydrogen bonding interactions between the zinc-coordinated alcohol and the acetate ligand of the catalyst, further enhancing the reaction’s efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may influence its biochemical activity . Additionally, the temporal effects of the compound on cellular processes, such as gene expression and metabolism, have been documented in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At elevated doses, this compound has been associated with toxic or adverse effects, including oxidative stress and cellular damage . These findings underscore the importance of dosage considerations in the application of this compound in biochemical research.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound undergoes metabolic processes that include oxidation and hydrolysis, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s biochemical activity and its effects on cellular function. The interactions with enzymes such as metallo-exopeptidases play a crucial role in the compound’s metabolic fate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and cellular effects . Studies have shown that this compound can be transported across cellular membranes and distributed to various cellular compartments, influencing its overall impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This subcellular localization is essential for its interaction with specific biomolecules and the subsequent biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-chloronicotinate typically involves the esterification of 2-chloronicotinic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form tert-butyl 2-aminonicotinate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield various oxidized derivatives depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Substitution: Tert-butyl 2-azidonicotinate or tert-butyl 2-thiocyanatonicotinate.

    Reduction: Tert-butyl 2-aminonicotinate.

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

Tert-butyl 2-chloronicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various nicotinic acid derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of nicotinic acid-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

    Tert-butyl nicotinate: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.

    2-chloronicotinic acid: The parent acid of tert-butyl 2-chloronicotinate, used in similar synthetic applications but with different physical properties.

    Tert-butyl 2-aminonicotinate: A reduction product of this compound with distinct chemical properties and applications

Uniqueness: this compound is unique due to its combination of the tert-butyl ester and chlorine substituent, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its role as a directing group in catalytic reactions highlight its versatility and importance in scientific research .

Properties

IUPAC Name

tert-butyl 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRYJISKTILWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458342
Record name TERT-BUTYL 2-CHLORONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232951-83-6
Record name TERT-BUTYL 2-CHLORONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-chloropyridine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is tert-butyl 2-chloronicotinate used in the amide-to-ester transformation described in the research?

A1: this compound acts as a precursor to the directing group, tert-butyl nicotinate (tBu nic), in this two-step transformation []. In the first step, this compound undergoes a palladium-catalyzed amidation reaction with primary amides to introduce the tBu nic directing group. This group plays a crucial role in the subsequent zinc-catalyzed alcoholysis step, enabling the conversion of the amide to the corresponding ester.

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